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Introduction
KN1022, also known as JSKN022, is an investigational first-in-class bispecific antibody-drug

conjugate (ADC) developed by Alphamab Oncology. It is designed for the treatment of

advanced malignant solid tumors, particularly those that are refractory or resistant to PD-1/PD-

L1 inhibitors. This technical guide provides a comprehensive overview of the core mechanism

of action of JSKN022, including its molecular design, preclinical data, and the experimental

protocols used in its evaluation.

Core Mechanism of Action
JSKN022 is a multi-faceted therapeutic agent that combines the principles of targeted therapy

and immunotherapy. Its mechanism of action can be broken down into several key steps:

Bispecific Targeting: JSKN022 is engineered to simultaneously bind to two distinct targets on

the surface of tumor cells: Programmed Death-Ligand 1 (PD-L1) and integrin αvβ6.[1][2] This

dual-targeting approach is intended to enhance tumor cell selectivity and internalization.

Internalization: Upon binding to either PD-L1 or integrin αvβ6, JSKN022 is internalized into

the tumor cell through target-mediated endocytosis.[2][3] Preclinical studies have shown that

JSKN022 has a superior internalization capacity in cancer cells compared to monospecific

antibodies.[4]
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Lysosomal Trafficking and Payload Release: Once inside the cell, JSKN022 is transported to

the lysosome. The ADC is designed with a cleavable linker that is hydrolyzed by lysosomal

enzymes, such as cathepsin B.[2][3] This enzymatic cleavage releases the cytotoxic

payload, a topoisomerase I inhibitor known as T01.[4]

Induction of Apoptosis: The released T01 payload induces apoptosis (programmed cell

death) in the targeted tumor cells.[2][3]

Bystander Effect: The T01 payload is cell-permeable, allowing it to diffuse out of the targeted

cancer cell and kill neighboring antigen-negative tumor cells. This "bystander effect" can

enhance the overall anti-tumor activity of the ADC.

Immunomodulation: In addition to its cytotoxic effects, JSKN022 is also designed to

modulate the tumor microenvironment. By targeting PD-L1, it can block the interaction

between PD-L1 on tumor cells and PD-1 on immune cells, thereby relieving the suppression

of the anti-tumor immune response.[4] Furthermore, the payload has been suggested to

block TGF-β signaling, which can further enhance immune function.[3][5]

Molecular and Preclinical Data
Binding and Specificity
Preclinical studies have demonstrated that JSKN022 specifically binds to both human PD-L1

and integrin αvβ6/8 proteins without cross-reactivity with other integrin family members.[4] Flow

cytometry assays have shown a superior binding capacity of JSKN022 compared to its parental

monospecific antibodies.[4]

Parameter Target Method Result

Binding Specificity PD-L1 ELISA
Specific binding

confirmed

Integrin αvβ6/8 ELISA
Specific binding

confirmed

Binding Capacity PD-L1 & Integrin Flow Cytometry

Superior binding

compared to parental

antibodies
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Internalization
JSKN022 has demonstrated enhanced internalization in cancer cell lines compared to

monospecific antibodies.[4]

Cell Line Assay Type Result

HCC4006 In vitro

Superior internalization

compared to mono-target

antibodies

Capan-2 In vitro

Superior internalization

compared to mono-target

antibodies

In Vitro and In Vivo Efficacy
JSKN022 has shown potent anti-tumor activity in both in vitro and in vivo preclinical models.[1]

It effectively inhibits the proliferation of cancer cells and demonstrates greater tumor

suppression than single-target ADCs in preclinical cancer models.[4][5]

Model Type Details Result

In Vitro
Cancer cell proliferation

assays

Effective inhibition of cancer

cell proliferation

In Vivo Preclinical cancer models
Greater tumor suppression

than single-target ADCs

Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of JSKN022 have been

summarized from publicly available information.

Binding Assays
Bridging ELISA: To confirm simultaneous binding to both PD-L1 and integrin αvβ6/8.[4]
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Flow Cytometry: To assess the binding capacity of JSKN022 to cancer cell lines expressing

the target antigens.[4]

Internalization Assay
The internalization rate of JSKN022 compared to parental antibodies was assessed in

HCC4006 and BxPC-3 tumor cells.[4] While the specific methodology is not detailed in the

available resources, such assays typically involve labeling the antibody with a fluorescent dye

and measuring the increase in intracellular fluorescence over time using flow cytometry or high-

content imaging.

In Vitro Cell Proliferation Assay
The anti-proliferative activity of JSKN022 was examined in a range of cancer cell lines.[4]

These assays typically involve seeding cancer cells in multi-well plates, treating them with a

dilution series of the ADC, and measuring cell viability after a set incubation period (e.g., 72

hours) using a colorimetric or fluorometric reagent that measures metabolic activity (e.g., MTT,

resazurin) or ATP content.

In Vivo Tumor Xenograft Studies
The in vivo anti-tumor efficacy of JSKN022 was evaluated in cell-derived xenograft (CDX)

models.[4] This typically involves implanting human cancer cells into immunocompromised

mice. Once tumors are established, the animals are treated with JSKN022, control antibodies,

or vehicle, and tumor growth is monitored over time.
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Caption: Mechanism of action of JSKN022 from cell surface binding to apoptosis.

Experimental Workflow
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Caption: Preclinical evaluation workflow for JSKN022.

Conclusion
JSKN022 represents a novel and promising approach to cancer therapy by combining the

precision of a bispecific antibody with the potent cytotoxicity of a topoisomerase I inhibitor. Its

multifaceted mechanism of action, which includes dual-targeting, efficient internalization, a

bystander effect, and immunomodulation, suggests its potential to overcome resistance to

existing therapies. The preclinical data to date support its continued development, and a Phase

I clinical trial has been initiated to evaluate its safety and efficacy in patients with advanced

solid tumors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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